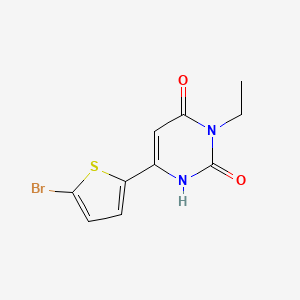

6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-2,4-dione (THPM) derivative featuring a 5-bromothiophen-2-yl substituent at position 6 and an ethyl group at position 3.

特性

IUPAC Name |

6-(5-bromothiophen-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPFFNZGWJQCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 6-(5-bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its herbicidal properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Herbicidal Activity

Research indicates that compounds containing bromothiophene moieties exhibit significant herbicidal activity. The compound has been evaluated for its effectiveness against various weeds in agricultural settings.

Key Findings:

- In greenhouse studies, the compound demonstrated potent herbicidal activity against annual weeds at a concentration of 125 g ai ha^{-1} .

- It showed good selectivity for rice plants, suggesting its potential use as a selective herbicide in paddy fields .

The biological mechanism underlying the herbicidal activity of this compound is thought to involve interference with plant biochemical pathways. Specifically, it may inhibit key enzymes involved in photosynthesis and growth regulation.

Case Study 1: Herbicidal Efficacy

A study conducted by Hwang et al. (2006) assessed the herbicidal efficacy of similar bromothiophene derivatives. The results indicated that these compounds significantly reduced weed biomass in treated plots compared to controls. The selectivity for rice was attributed to differences in metabolic pathways between the crop and the target weeds .

Case Study 2: Structural Activity Relationships

Further investigations into structure-activity relationships (SAR) revealed that modifications to the thiophene ring and the tetrahydropyrimidine core could enhance biological activity. For instance, substituting different groups on the thiophene ring resulted in variations in herbicidal potency and selectivity .

Data Tables

類似化合物との比較

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas where data were unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。